N1-Ethyl-N3-isopropyl-1,3-propanediamine
Description
Fundamental Significance of Aliphatic Diamines as Versatile Chemical Scaffolds
Aliphatic diamines, including the 1,3-propanediamine backbone, are fundamental building blocks in organic synthesis and materials science. Their bifunctional nature, possessing two nucleophilic nitrogen centers, allows them to participate in a variety of chemical reactions. They are crucial in the synthesis of polymers, such as polyamides and polyurethanes, and are widely used in the production of epoxy resins and cross-linking agents. nih.gov
In coordination chemistry, aliphatic diamines act as chelating ligands, forming stable complexes with metal ions. The resulting coordination compounds have found applications in catalysis, materials science, and as therapeutic agents. The flexibility of the propane-1,3-diamine backbone allows for the formation of stable six-membered chelate rings with metal centers, a desirable feature in many catalytic processes.
Contextualizing N1-Ethyl-N3-isopropyl-1,3-propanediamine within Modern Amine Chemistry
This compound is an asymmetrically substituted diamine, meaning the two nitrogen atoms bear different alkyl groups—an ethyl group and an isopropyl group. This asymmetry can impart specific steric and electronic properties to the molecule, influencing its reactivity and interaction with other chemical species. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in modern amine chemistry. The presence of both a primary and a secondary amine, or two secondary amines depending on the substitution pattern, offers differential reactivity that can be exploited in multi-step syntheses.
The physicochemical properties of this compound can be inferred by comparing it with its analogues. The table below presents a comparison of computed and experimental properties of related 1,3-propanediamines.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | C8H20N2 | 144.26 (Computed) | Not available | Not available | Not available |
| N-Ethyl-1,3-propanediamine scbt.com | C5H14N2 | 102.18 | Not available | Not available | Not available |
| N-Isopropyl-1,3-propanediamine sigmaaldrich.com | C6H16N2 | 116.20 | 162 | 0.83 | 1.4425 |
| N,N'-Diethyl-1,3-propanediamine | C7H18N2 | 130.23 | Not available | 0.819 | 1.4374 |
| N,N'-Diisopropyl-1,3-propanediamine nih.gov | C9H22N2 | 158.28 | Not available | Not available | Not available |
| 1,3-Propanediamine nih.gov | C3H10N2 | 74.12 | 140.5 | 0.888 | 1.458 |
Overview of Research Trajectories for this compound and Its Analogues
Research involving substituted 1,3-propanediamines is multifaceted, with several key trajectories. While direct studies on this compound are limited, the research on its analogues provides a clear indication of its potential areas of application.
Coordination Chemistry and Catalysis: Symmetrically and asymmetrically substituted 1,3-propanediamines are extensively used as ligands for transition metals. These complexes are investigated for their catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The steric bulk and electronic properties of the N-alkyl substituents, such as the ethyl and isopropyl groups in the target molecule, can be fine-tuned to control the selectivity and efficiency of the catalyst.
Synthesis of Biologically Active Molecules: The 1,3-diamine moiety is a common structural feature in many biologically active compounds and natural products. Substituted 1,3-propanediamines serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of 1,3-propanediamine have been investigated for their potential in developing novel therapeutic agents.
Materials Science: Substituted 1,3-propanediamines are employed as building blocks for functional materials. They can be incorporated into polymers to modify their physical and chemical properties, such as thermal stability, solubility, and metal-binding capacity. They are also used as curing agents for epoxy resins and as components in the synthesis of metal-organic frameworks (MOFs).
The table below summarizes some of the research applications of various substituted 1,3-propanediamines, providing a framework for the potential utility of this compound.
| Substituted 1,3-Propanediamine | Research Application Area |
| N,N,N',N'-Tetramethyl-1,3-propanediamine sigmaaldrich.com | Ligand in coordination chemistry, catalyst for organic reactions. |
| N,N'-Diethyl-1,3-propanediamine | Displacer in ion-exchange chromatography. |
| N-Tallowalkyl-1,3-propanediamines keruichemical.com | Asphalt emulsifiers, mineral flotation agents, lubricant additives. |
| N,N-Dimethyl-1,3-propanediamine cetjournal.it | Intermediate in the synthesis of surfactants and lubricating oil additives. |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N'-propan-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-9-6-5-7-10-8(2)3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJOWYYRVMKCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Investigations of N1 Ethyl N3 Isopropyl 1,3 Propanediamine Reactivity
Analysis of Nucleophilicity and Basicity of Amine Centers
The basicity of an amine is quantified by the pKa of its conjugate acid, with a higher pKa indicating a stronger base. For alkylamines, the basicity is influenced by the inductive effect of the alkyl groups, which donate electron density to the nitrogen, and by steric and solvation effects. libretexts.orgnih.gov Alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating nature of alkyl groups. masterorganicchemistry.com This increased electron density on the nitrogen makes the lone pair more available for protonation. nih.gov
| Compound | pKa of Conjugate Acid |
| Ammonia | 9.2 |
| Ethylamine (B1201723) | 10.7 |
| Diethylamine | 11.0 |
| Isopropylamine (B41738) | 10.7 |
| N-Ethyl-1,3-propanediamine | 10.74 (predicted) masterorganicchemistry.com |
| N-Isopropyl-1,3-propanediamine | Not available |
| 1,3-Diaminopropane (B46017) | 10.6 |
This table presents pKa values for related amine compounds to illustrate the electronic and steric influences on basicity. Data sourced from multiple references. wikipedia.orgmasterorganicchemistry.com
Nucleophilicity, the ability of an amine to donate its lone pair to an electrophilic carbon, generally correlates with basicity. wikipedia.orgdntb.gov.ua However, nucleophilicity is more sensitive to steric hindrance than basicity. wikipedia.orgwikipedia.org In the case of N1-Ethyl-N3-isopropyl-1,3-propanediamine, the nitrogen atom bearing the ethyl group (N1) is expected to be a stronger nucleophile than the nitrogen with the bulkier isopropyl group (N3). wikipedia.org This is because the isopropyl group presents a greater steric barrier to the approach of an electrophile. wikipedia.org Studies on other amines have shown that increasing the steric bulk of N-alkyl substituents can significantly decrease nucleophilicity. wikipedia.org
Detailed Reaction Pathways in Condensation Chemistry
This compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). nih.gov The general mechanism involves the nucleophilic attack of an amine nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. nih.gov This intermediate then undergoes dehydration to yield the imine. nih.gov Given the two distinct amine centers in this compound, a mixture of products is possible, including mono-imines at either the N1 or N3 position, and a bisimine where both nitrogens have reacted.
In reactions with formaldehyde (B43269) or other aldehydes, 1,3-diamines can undergo cyclocondensation to form six-membered hexahydropyrimidine (B1621009) rings. This presents a competing reaction pathway to simple imine formation. The reaction of this compound with two equivalents of an aldehyde could lead to the formation of a 1-ethyl-3-isopropyl-hexahydropyrimidine derivative. This cyclization is driven by the formation of a stable six-membered ring. The mechanism involves the initial formation of a mono-imine, followed by an intramolecular nucleophilic attack of the second amine group onto an iminium ion intermediate.
The reaction of this compound with two equivalents of a carbonyl compound can lead to the formation of a bisimine product. The stability and isomeric form of these bisimines are influenced by the steric bulk of the substituents on the nitrogen atoms. For N,N'-dialkyl-1,3-propanedialdimines, it has been shown that increasing the steric bulk of the N-alkyl groups shifts the equilibrium of isomers. In the case of a bisimine derived from this compound, the different steric requirements of the ethyl and isopropyl groups would likely lead to a preference for specific geometric isomers to minimize steric strain.
Imines that have an alpha-hydrogen can exist in equilibrium with their enamine tautomers. wikipedia.org This imine-enamine tautomerism is an important consideration in the reactions of this compound. The mono-imine products formed from the reaction with aldehydes can potentially tautomerize to the corresponding enamines. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the substitution pattern around the C=N bond. wikipedia.org Generally, the imine tautomer is favored over the enamine.
Kinetic Rate Studies and Identification of Reaction Intermediates
Specific kinetic rate studies for the reactions of this compound are not extensively documented in publicly available literature. However, the kinetics of condensation reactions are generally understood to be influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl compound. The primary reaction intermediates in these reactions are hemiaminals. nih.gov
The rate of reaction at the two distinct nitrogen centers of this compound is expected to differ due to the differing steric environments. The less hindered N1-ethyl amine center is expected to react more rapidly with a given electrophile than the more hindered N3-isopropyl amine center. This difference in reaction rates could be exploited to achieve selective mono-functionalization of the diamine under kinetically controlled conditions.
| Amine | Relative Nucleophilicity (Qualitative) |
| Ammonia | Base |
| Primary Amine (e.g., Ethylamine) | More nucleophilic than ammonia |
| Secondary Amine (e.g., Diethylamine) | More nucleophilic than primary amine |
| Tertiary Amine (e.g., Triethylamine) | Less nucleophilic than secondary amine (due to sterics) |
| Isopropylamine | Less nucleophilic than ethylamine (due to sterics) |
This table provides a qualitative comparison of the nucleophilicity of different classes of amines, illustrating the expected trends for the amine centers in this compound. wikipedia.orgwikipedia.orgdntb.gov.ua
Influence of Substituent Electronic and Steric Effects on Reaction Selectivity
The selectivity of reactions involving this compound is primarily governed by the interplay of electronic and steric effects of the ethyl and isopropyl substituents.
Electronic Effects: Both ethyl and isopropyl groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances their basicity and nucleophilicity compared to unsubstituted 1,3-diaminopropane. libretexts.orgnih.gov
Steric Effects: The isopropyl group is significantly bulkier than the ethyl group. This steric hindrance has a pronounced effect on the accessibility of the N3 nitrogen's lone pair to electrophiles. wikipedia.orgwikipedia.org Consequently, for reactions that are sensitive to steric bulk, such as SN2 reactions and many condensation reactions, the N1-ethyl amine center is expected to be the more reactive site. wikipedia.org This difference in reactivity can be leveraged to achieve regioselective reactions. For example, reaction with one equivalent of a bulky electrophile would be expected to predominantly yield the product substituted at the N1 position.
| Substituent | Inductive Effect | Steric Hindrance |
| Ethyl (-CH₂CH₃) | Electron-donating | Moderate |
| Isopropyl (-CH(CH₃)₂) | Electron-donating | High |
This table summarizes the electronic and steric effects of the substituents in this compound.
Solvent Effects and Catalysis in this compound Transformations
The reactivity of this compound in chemical transformations, particularly in synthetic applications such as N-alkylation, is significantly influenced by the choice of solvent and the use of catalysts. While specific kinetic and mechanistic studies directly focused on this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry and studies on analogous N-alkylation reactions of diamines and other amines provide a strong basis for understanding these effects.
The transformations of this compound often involve nucleophilic substitution reactions where the amine nitrogens act as nucleophiles. The efficiency and outcome of these reactions are highly dependent on the reaction medium and the presence of a catalyst.
Solvent Effects:
The solvent plays a crucial role in the kinetics and mechanism of reactions involving this compound. The choice of solvent can affect the solubility of reactants, the stabilization of transition states, and the rate of reaction.
The synthesis of this compound itself, which typically involves the reaction of 1,3-diaminopropane with ethyl and isopropyl halides, is carried out in the presence of a base. The solvent for such a reaction would be chosen based on its ability to dissolve the reactants and facilitate the nucleophilic substitution.
In the context of further transformations of this compound, the solvent's polarity is a key factor. For instance, in N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. phasetransfercatalysis.com These solvents are effective at solvating the cation of a salt but are less effective at solvating anions, thereby increasing the nucleophilicity of the amine.
The effect of solvent polarity on a hypothetical N-alkylation of this compound with an alkyl halide can be illustrated in the following table. The data presented is illustrative and based on general principles of reaction kinetics.
Table 1: Illustrative Effect of Solvent on the Rate Constant of a Hypothetical N-Alkylation of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | 1 |
| Toluene | 2.4 | 10 |
| Tetrahydrofuran (THF) | 7.6 | 100 |
| Acetone (B3395972) | 21 | 1,000 |
| Dimethylformamide (DMF) | 37 | 10,000 |
| Dimethyl Sulfoxide (DMSO) | 47 | 50,000 |
This table is interactive. Users can sort the data by clicking on the column headers.
The trend shown in the table indicates that the reaction rate is expected to increase significantly with increasing solvent polarity. This is because polar solvents can stabilize the polar transition state of the SN2 reaction, thus lowering the activation energy.
Catalysis:
Catalysis is a fundamental tool for enhancing the rate and selectivity of transformations involving this compound. Various catalytic systems have been developed for N-alkylation reactions of amines.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. acsgcipr.org In the context of N-alkylation of this compound, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated amine from an aqueous or solid phase to an organic phase where the alkylating agent is present. acsgcipr.orgphasetransfercatalysis.com This method often allows for the use of less expensive and milder bases like potassium carbonate. phasetransfercatalysis.comphasetransfercatalysis.com
The general mechanism for a PTC-catalyzed N-alkylation involves the deprotonation of the amine at the interface of the two phases, followed by the pairing of the resulting anion with the quaternary ammonium cation. This ion pair is soluble in the organic phase and can then react with the alkyl halide.
Metal-Based Catalysis: Transition metal catalysts are also employed in the N-alkylation of amines. For instance, ruthenium and triarylborane catalysts have been shown to be effective for the N-alkylation of various amines. rsc.orgrsc.org These catalysts can operate through different mechanisms, such as the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes a reductive amination with the amine. nih.gov
The choice of catalyst can significantly impact the reaction conditions and the yield of the desired product. A hypothetical comparison of different catalytic systems for an N-alkylation reaction of this compound is presented below.
Table 2: Illustrative Comparison of Catalytic Systems for a Hypothetical N-Alkylation of this compound
| Catalyst System | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Illustrative Yield (%) |
| Uncatalyzed | 100 | 24 | 20 |
| Tetrabutylammonium Bromide (PTC) | 60 | 8 | 85 |
| Ru(CO)(PPh₃)₃HCl | 80 | 12 | 90 |
| B(C₆F₅)₃ | 50 | 6 | 92 |
This table is interactive. Users can sort the data by clicking on the column headers.
The illustrative data in this table suggests that catalytic systems can lead to higher yields under milder conditions compared to uncatalyzed reactions. The specific choice of catalyst would depend on the substrate, the desired product, and economic considerations.
Coordination Chemistry and Metal Complexation Studies of N1 Ethyl N3 Isopropyl 1,3 Propanediamine
N1-Ethyl-N3-isopropyl-1,3-propanediamine as an N-Donor Ligand System
This compound is an aliphatic diamine featuring an ethyl group at one nitrogen atom and a bulkier isopropyl group at the other, linked by a propane-1,3-diyl backbone. The presence of two nitrogen atoms, each with a lone pair of electrons, makes it a potent N-donor ligand. It functions as a bidentate chelating agent, coordinating to a single metal center through both nitrogen atoms to form a thermodynamically stable six-membered chelate ring. wikipedia.org The parent compound, 1,3-propanediamine (tn), is a well-known building block in coordination chemistry, forming stable complexes with numerous transition metals. wikipedia.org
The introduction of alkyl substituents on the nitrogen atoms, as in this compound, significantly influences the ligand's electronic and steric properties. Electronically, the ethyl and isopropyl groups are electron-donating, which increases the basicity and donor strength of the nitrogen atoms compared to unsubstituted 1,3-propanediamine. Sterically, the asymmetric substitution with a moderately sized ethyl group and a more substantial isopropyl group creates a unique coordination environment. This steric hindrance can affect the coordination geometry of the resulting metal complexes, influence the number of ligands that can bind to a metal center, and modulate the stability and reactivity of the complex. tandfonline.com For instance, bulky N-substituents in related salen-type ligands are known to prevent dimerization and enhance catalytic activity. wikipedia.org
Synthesis and Structural Elucidation of Transition Metal Complexes
The synthesis of transition metal complexes with N-alkylated propanediamine ligands is typically achieved through a direct reaction between a metal salt and the ligand in a suitable solvent. wikipedia.orgsamipubco.com Common metal precursors include chlorides, nitrates, sulfates, or perchlorates, which are dissolved in solvents like methanol (B129727), ethanol, or water. The ligand is then added, often with gentle heating and stirring, to facilitate the complexation reaction. samipubco.com The resulting metal complex may precipitate from the solution or be isolated by solvent evaporation. For example, the synthesis of a copper(II) complex with a related N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine ligand was achieved by reacting the ligand with copper perchlorate (B79767) hexahydrate in methanol at room temperature. samipubco.com Similarly, zinc(II) complexes with N-(2-aminoethyl)-1,3-propanediamine have been prepared by reacting the ligand with zinc(II) nitrate (B79036) in ethanol. orientjchem.org
Homometallic and Heterometallic Systems with Propanediamine Ligands
Propanediamine ligands can participate in the formation of both homometallic (containing a single type of metal ion) and heterometallic (containing two or more different metal ions) complexes.
Homometallic Systems: In the simplest case, the ligand chelates to a single metal ion, forming a mononuclear complex, such as [Ni(tn)₂(H₂O)₂]²⁺. nih.gov However, propanediamine derivatives can also bridge two identical metal centers, leading to dinuclear or polynuclear homometallic systems.
Heterometallic Systems: These systems are of great interest due to the potential for synergistic effects between the different metal centers, leading to unique catalytic or magnetic properties. acs.org Propanediamine-type ligands can be incorporated into heterometallic architectures in several ways. For instance, a complex containing one metal and a propanediamine ligand with available donor atoms (e.g., from carboxylate groups appended to the ligand) can bind to a second, different metal ion. tandfonline.com Research on heterodinuclear complexes where two different metals are held in close proximity by bridging ligands has shown unique reaction pathways not available to their homometallic counterparts. acs.org While specific heterometallic complexes of this compound are not documented, the synthesis of a Cu/Ni mixed-metal complex was attempted using 1,3-diaminopropane (B46017), which unintentionally resulted in a homometallic nickel(II) complex, highlighting the complexities in synthesizing such systems. nih.gov
Coordination Sphere Analysis (e.g., Copper(II), Nickel(II), Cobalt(II), Zinc(II) Complexes)
The coordination sphere of a metal ion is defined by the arrangement of the atoms of the coordinating ligands. The steric bulk of the ethyl and isopropyl groups on this compound is expected to play a crucial role in determining these geometries.
Copper(II) Complexes: Cu(II) (d⁹) complexes are famous for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. With bidentate amine ligands like 1,3-propanediamine, copper(II) typically forms square planar or, more commonly, distorted octahedral or square pyramidal complexes. nih.gov For instance, a complex with a related tridentate N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine ligand was reported to have a five-coordinate geometry. samipubco.comresearchgate.net
Nickel(II) Complexes: Ni(II) (d⁸) can form complexes with different geometries and magnetic properties. With two 1,3-propanediamine ligands, it can form a paramagnetic, octahedral complex like [Ni(tn)₂(H₂O)₂]²⁺, where the coordination sphere is completed by water molecules. nih.govrsc.org Alternatively, it can form diamagnetic, square planar complexes, particularly with tetradentate Schiff base ligands derived from 1,3-diaminopropane. researchgate.net The choice between octahedral and square planar geometry is influenced by the ligand field strength and the steric constraints imposed by the ligands.
Cobalt(II) Complexes: Co(II) (d⁷) typically forms octahedral or tetrahedral complexes. In an octahedral environment with N-donor ligands, Co(II) complexes are generally high-spin. Studies on related cobalt(II) complexes with thiocyanate (B1210189) and N-donor co-ligands show the formation of discrete octahedral complexes. nih.gov
Zinc(II) Complexes: Zn(II) (d¹⁰) is electronically spherical and its geometry is primarily determined by ligand size and charge. It most commonly adopts a tetrahedral or octahedral coordination geometry. For example, the complex mer-R,S-Zn(aepn)₂₂, where 'aepn' is N-(2-aminoethyl)-1,3-propanediamine, features a zinc atom in a distorted octahedral environment, coordinated by two tridentate ligands. orientjchem.org
| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Reference |
|---|---|---|---|---|---|
| [Ni(tn)₂(SO₄)₂]²⁻ | Ni(II) | Distorted Octahedral | 2.067 - 2.083 | ~90.5 | nih.gov |
| [Ni(Schiff base of tn)] | Ni(II) | Distorted Square Planar | Not specified | Not specified | researchgate.net |
| [Co(2,2-diMe-1,3-pdta)]²⁻ | Co(II) | Octahedral | Not specified | Not specified | tandfonline.com |
| mer-R,S-[Zn(aepn)₂]²⁺ | Zn(II) | Distorted Octahedral | 2.152 - 2.217 | ~86.9 (6-membered ring) | orientjchem.org |
Advanced Spectroscopic Characterization of Metal-Diamine Adducts
Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Bonding Assessment
Infrared (IR) and Raman spectroscopy are powerful techniques for assessing the coordination of a ligand to a metal ion. The formation of a metal-ligand bond alters the vibrational modes of the ligand, leading to characteristic shifts in its spectrum. osti.gov
The key vibrational modes for this compound that would be affected by coordination are the N-H and C-N stretching and bending vibrations. impactfactor.org
N-H Vibrations: The N-H stretching vibrations (ν(N-H)) in the free diamine ligand typically appear in the 3300-3400 cm⁻¹ region. Upon coordination to a metal ion, the N-H bond is weakened, causing a shift of these bands to lower frequencies (a redshift). impactfactor.org
C-N Vibrations: The C-N stretching vibrations (ν(C-N)) can also shift upon complexation, although the direction and magnitude of the shift can be more complex to interpret. In a study of a copper complex with a related diamine ligand, the ν(C-N) mode was observed near 1388 cm⁻¹, showing little change from the free ligand. samipubco.com
Metal-Nitrogen Vibrations: The most direct evidence of coordination comes from the appearance of new, low-frequency bands in the far-infrared or Raman spectra (typically below 600 cm⁻¹). These bands are assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) bonds. samipubco.comimpactfactor.org For example, in a characterized copper complex, a new band at 513 cm⁻¹ was assigned to the ν(Cu-N) vibration, confirming the formation of the complex. samipubco.com
Raman spectroscopy is complementary to IR and is particularly useful for studying the symmetric metal-ligand stretching modes. epa.gov Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band, can selectively enhance vibrations coupled to that electronic transition, providing detailed insight into the nature of metal-ligand bonding and excited electronic states. epa.gov
| Vibrational Mode | Typical Frequency Range (Free Ligand) | Change Upon Coordination | Reference |
|---|---|---|---|
| ν(N-H) stretch | 3300 - 3400 | Shifts to lower frequency | impactfactor.org |
| δ(NH₂) bend | ~1600 | Shifts in position | orientjchem.org |
| ν(C-N) stretch | 1100 - 1400 | Shifts in position | samipubco.com |
| ν(M-N) stretch | Not Present | Appears in 400 - 600 range | samipubco.comimpactfactor.org |
Solution-Phase Nuclear Magnetic Resonance for Complexation Dynamics
There is no specific research available that employs solution-phase Nuclear Magnetic Resonance (NMR) to study the complexation dynamics of this compound with metal ions. Such studies would typically involve monitoring changes in the chemical shifts and relaxation times of the ligand's protons or carbon atoms upon coordination to a metal. This would provide insights into the lability of the ligand, exchange rates with other species in solution, and the stability of the formed complexes. The absence of such data means that the behavior of this specific ligand in solution during metal complex formation remains uncharacterized.
Supramolecular Interactions and Crystal Engineering in Metal-Diamine Frameworks
No published crystal structures of metal complexes containing this compound are available. Consequently, there is no information on the role of this ligand in directing the formation of specific supramolecular architectures or its use in crystal engineering. Studies in this area would typically explore how the size and shape of the ligand, along with its capacity for hydrogen bonding, influence the packing of molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. For related, simpler 1,3-propanediamine systems, hydrogen bonding and van der Waals interactions have been shown to be crucial in the formation of supramolecular frameworks.
Magnetic Properties of Paramagnetic Metal Complexes
Due to the lack of synthesized and characterized paramagnetic metal complexes with this compound, there is no data on their magnetic properties. Research in this area would involve synthesizing complexes with paramagnetic metal ions (e.g., copper(II), nickel(II), manganese(II)) and measuring their magnetic susceptibility as a function of temperature. This would allow for the determination of the electronic ground state of the metal ion and could reveal the presence of magnetic exchange interactions between metal centers in polynuclear complexes.
Computational and Theoretical Studies on N1 Ethyl N3 Isopropyl 1,3 Propanediamine Systems
Electronic Structure Analysis via Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of N1-Ethyl-N3-isopropyl-1,3-propanediamine, which dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a primary method for the computational study of diamine systems due to its balance of accuracy and computational cost. core.ac.uk For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or larger, are employed to determine its most stable three-dimensional structure. core.ac.ukmdpi.com
Table 1: Predicted Structural Parameters for this compound (Illustrative DFT Data)
| Parameter | Predicted Value (Illustrative) | Description |
| C-N Bond Length | ~1.47 Å | Length of the bond between carbon and nitrogen atoms. |
| C-C Bond Length | ~1.53 Å | Length of the bond between carbon atoms in the propane (B168953) backbone. |
| C-N-C Bond Angle | ~111° | Angle around the nitrogen atoms, influenced by attached alkyl groups. |
| N-C-C-C Dihedral Angle | Variable | Defines the conformation of the propane backbone (e.g., gauche, anti). |
| Total Energy | Varies with basis set | The minimized electronic energy of the most stable conformer. |
Note: This table is illustrative. Actual values depend on the specific DFT functional and basis set used in the calculation.
Beyond DFT, other quantum chemical methods are also applied to model diamines, each with distinct advantages and limitations. libretexts.org
Ab Initio Methods: These "first-principles" methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory), derive their results directly from quantum mechanics without using experimental parameters. etsu.edudtic.mil While highly accurate, ab initio calculations are computationally intensive and are typically reserved for smaller molecules or for benchmarking results from less demanding methods. libretexts.orgdtic.mil They are essential when studying systems with unusual bonding or electronic states where other methods might fail. libretexts.org
Semi-Empirical Methods: These methods accelerate calculations by incorporating approximations and parameters derived from experimental data. libretexts.orgdtic.mil They treat only the valence electrons explicitly, making them significantly faster than ab initio or DFT methods. libretexts.org This speed allows for the study of larger molecules or for running molecular dynamics simulations. rsc.org However, their reliance on parameterization means their accuracy is limited to molecules similar to those used in their development, making them less reliable for novel structures. libretexts.org
Conformational Landscape and Energetics of this compound
The flexibility of the propane backbone and the rotation around C-N and C-C single bonds give this compound a complex conformational landscape. Computational methods are used to map this landscape by identifying various low-energy conformers (local minima on the potential energy surface) and the transition states that separate them.
The relative energies of these conformers determine their population at a given temperature. Key conformations arise from the different arrangements of the propyl chain (e.g., anti vs. gauche) and the orientation of the ethyl and isopropyl groups. Intramolecular hydrogen bonding between the two amine groups can play a significant role in stabilizing certain conformations, particularly folded or cyclic-like structures. acs.org Calculations show that for protonated α,ω-diaminoalkanes, cyclic structures where the proton is shared between the two nitrogen atoms are particularly stable. acs.org A similar, albeit weaker, interaction can be expected in the neutral molecule.
Prediction of Reactivity Parameters and Reaction Paths
Computational chemistry is instrumental in predicting the reactivity of this compound. By analyzing the calculated electronic structure, several reactivity descriptors can be obtained. researchgate.netscirp.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and location of the HOMO indicate sites susceptible to electrophilic attack (electron donation), which for this diamine are the lone pairs on the nitrogen atoms. The LUMO indicates sites prone to nucleophilic attack (electron acceptance).
Molecular Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the molecule's surface. For this diamine, the maps would show negative potential (red) around the nitrogen atoms, confirming them as the primary sites for protonation and electrophilic attack.
Fukui Functions: These functions provide a more quantitative measure of reactivity at specific atomic sites. Calculations can pinpoint which of the two non-equivalent nitrogen atoms is more nucleophilic and thus more likely to react first. mdpi.com
These descriptors help in predicting the most likely pathways for reactions such as nucleophilic substitution, oxidation of the amine groups, or coordination with metal ions.
Modeling of Protonation Equilibria and Acid-Base Properties
The basicity of the two amine groups is a defining feature of this compound. Computational models can accurately predict the proton affinity (PA) and pKa values associated with its protonation equilibria. researchgate.net
Theoretical calculations on similar diamines have shown that the protonation process can be modeled effectively. acs.org DFT calculations can determine the structure and stability of the singly and doubly protonated species. For the first protonation, a key area of investigation is the formation of an intramolecular hydrogen bond, creating a stable cyclic protonated structure. acs.org This chelation effect makes the diamine more basic than a comparable monoamine. The models can also compute the energy difference between the neutral and protonated forms to derive the gas-phase basicity or proton affinity. By using continuum solvent models, these calculations can be extended to predict pKa values in solution.
Table 2: Predicted Basicity Parameters for this compound (Illustrative)
| Parameter | Predicted Property | Computational Method |
| First Proton Affinity (PA) | High | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Second Proton Affinity (PA) | Lower than first | DFT (e.g., B3LYP/6-311++G(d,p)) |
| pKa1 | > 10 | DFT with solvent model (e.g., PCM) |
| pKa2 | ~ 8-9 | DFT with solvent model (e.g., PCM) |
Note: This table is illustrative, showing expected trends based on general diamine chemistry.
Computational Design of Novel Derivatives and Their Predicted Properties
Computational methods enable the in silico design and evaluation of novel derivatives of this compound before their synthesis. researchgate.netyoutube.com This approach, often used in drug discovery and materials science, allows for the rational design of molecules with tailored properties. mdpi.comnih.gov
Starting with the parent molecule, researchers can introduce various functional groups and computationally screen the resulting virtual library of derivatives. For example, if the goal is to create a new ligand for a specific metal, derivatives could be designed to alter the steric bulk or electronic properties of the nitrogen atoms to enhance binding affinity and selectivity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with properties like catalytic activity or biological function. mdpi.com This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for experimental synthesis and testing. youtube.com
Advanced Spectroscopic and Diffraction Analysis for Structural Elucidation of N1 Ethyl N3 Isopropyl 1,3 Propanediamine and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable tools for determining the precise molecular structure of N1-Ethyl-N3-isopropyl-1,3-propanediamine in solution. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, the connectivity of all atoms in the molecule can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the ethyl group, the isopropyl group, the central propylene (B89431) chain, and the N-H protons of the secondary amine groups. The integration of these signals corresponds to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns that confirm the connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom produces a single peak, providing a direct count of the different carbon environments. The chemical shifts are indicative of the carbon's hybridization and its bonding to electronegative atoms like nitrogen.
Expected NMR Data: Based on the structure of this compound, the following table outlines the predicted chemical shifts and multiplicities for its ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| (CH₃)₂CH- | ~1.0-1.1 | Doublet (d) | 6H |
| CH₃CH₂- | ~1.0-1.2 | Triplet (t) | 3H |
| -NH-CH₂-CH₂-CH₂-NH- | ~1.6-1.8 | Quintet (quin) | 2H |
| CH₃CH₂-NH- | ~2.5-2.7 | Quartet (q) | 2H |
| -NH-CH₂-CH₂- | ~2.6-2.8 | Triplet (t) | 4H |
| (CH₃)₂CH-NH- | ~2.7-2.9 | Septet (sept) | 1H |
| -NH- (x2) | Broad, variable | Singlet (s, broad) | 2H |
| ¹³C NMR | |||
| Assignment | Predicted Chemical Shift (ppm) | ||
| CH₃CH₂- | ~15 | ||
| (CH₃)₂CH- | ~23 | ||
| -CH₂-CH₂-CH₂- | ~30-32 | ||
| CH₃CH₂- | ~42-44 | ||
| -NH-CH₂- (adjacent to ethyl) | ~45-47 | ||
| -NH-CH₂- (adjacent to isopropyl) | ~48-50 | ||
| (CH₃)₂CH- | ~50-52 |
Vibrational Spectroscopy: Infrared and Raman Analysis of Characteristic Functional Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods confirm the presence of N-H, C-H, and C-N bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. Secondary amines like this compound exhibit characteristic absorptions. A key feature is the N-H stretching vibration, which typically appears as a weak to medium band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl groups are observed between 2850 and 3000 cm⁻¹. N-H bending vibrations are found around 1550-1650 cm⁻¹, while C-N stretching vibrations appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. dtic.mil
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone and symmetric C-H stretching modes are often strong in the Raman spectrum. Studies on similar diamines have utilized Raman spectroscopy to investigate the effects of protonation on C-H stretching frequencies. acs.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amine (R₂N-H) | 3300 - 3500 | Weak - Medium |
| C-H Stretch (sp³) | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Strong |
| N-H Bend | Secondary Amine (R₂N-H) | 1550 - 1650 | Variable, often broad |
| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | Medium |
| C-N Stretch | Aliphatic Amine | 1000 - 1300 | Medium |
Mass Spectrometry Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and for deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of this compound (C₈H₂₀N₂). The calculated exact mass can be distinguished from other combinations of atoms that might have the same nominal mass. The presence of two nitrogen atoms means the molecule adheres to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
Fragmentation Studies: When subjected to electron ionization (EI), the molecule fragments in a predictable manner. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.eduyoutube.com This process results in the formation of a stable, resonance-stabilized immonium cation. This compound can undergo alpha-cleavage at several positions, leading to a characteristic set of fragment ions that help to confirm the structure.
Proposed Fragmentation Pattern: The molecular ion [M]⁺• would have an m/z of 144. The most likely fragmentation pathways involve the loss of the largest alkyl group at each nitrogen via alpha-cleavage.
Cleavage adjacent to the N-ethyl group: Loss of a methyl radical (•CH₃) to form an ion at m/z 129.
Cleavage adjacent to the N-isopropyl group: Loss of an ethyl radical (•CH₂CH₃) from the other side of the N-ethyl group is less likely than the loss of the larger propylamino fragment. More prominently, loss of a methyl radical (•CH₃) from the isopropyl group to form an ion at m/z 129, or loss of an ethyl group from the backbone side.
Dominant Cleavages: The most significant fragments are expected from the cleavage of the C-C bonds alpha to the nitrogen atoms, leading to the loss of the largest substituent.
Cleavage of the ethyl group from the N1 nitrogen results in a fragment at m/z 115.
Cleavage of the isopropyl group from the N3 nitrogen results in a fragment at m/z 101.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Proposed Structure | m/z (Nominal) | Formation Pathway |
|---|---|---|---|
| Molecular Ion [M]⁺• | [C₈H₂₀N₂]⁺• | 144 | Electron Ionization |
| [M-15]⁺ | [C₇H₁₇N₂]⁺ | 129 | α-cleavage (loss of •CH₃ from isopropyl) |
| [M-29]⁺ | [C₆H₁₅N₂]⁺ | 115 | α-cleavage (loss of •C₂H₅ from ethyl) |
| [M-43]⁺ | [C₅H₁₃N₂]⁺ | 101 | α-cleavage (loss of •C₃H₇ from isopropyl) |
| Base Peak | [C₄H₁₀N]⁺ or [C₅H₁₂N]⁺ | 72 or 86 | Further fragmentation and rearrangements |
X-ray Diffraction: Single Crystal and Powder X-ray Analysis for Solid-State Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound or one of its derivatives (e.g., a hydrochloride salt) can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. nih.gov The analysis would reveal the exact conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding between the N-H groups and nitrogen lone pairs of adjacent molecules. Such hydrogen bonds are expected to be a dominant feature in the crystal packing. The structures of lead halide frameworks have been solved using single-crystal X-ray diffraction. acs.org
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline powders. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is primarily used to identify crystalline compounds, assess sample purity, and monitor phase transitions. For this compound, PXRD could be used to confirm the identity of a bulk sample against a known standard and to analyze its solid-state purity.
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a substance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing a mass spectrum for each component. This combination allows for the confident identification of the main compound by its retention time and mass spectrum, as well as the detection and identification of any volatile impurities. Purity testing of related diamines like ethylenediamine (B42938) by GC with Flame Ionization Detection (GC-FID) is a precise and sensitive analytical technique. vitas.no In some cases, derivatization with reagents like phthalaldehyde or pentafluoropropionic acid anhydride (B1165640) (PFPA) can be employed to improve chromatographic behavior and detection limits, especially for trace analysis. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analysis in complex matrices, LC-MS is a powerful alternative. Separation is achieved in the liquid phase, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). Polyamines can be challenging to retain on standard reversed-phase columns due to their polar and ionic nature. sielc.com LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it suitable for quantifying the compound and its metabolites in complex samples. nih.govresearchgate.net
Applications of N1 Ethyl N3 Isopropyl 1,3 Propanediamine in Contemporary Chemical Technologies
Utilization as a Versatile Chemical Building Block in Organic Synthesis
The structural framework of N1-Ethyl-N3-isopropyl-1,3-propanediamine, characterized by a flexible three-carbon spacer and distinct N-substituents, positions it as a valuable synthon in organic chemistry.
Precursor for Complex Organic Molecules
While specific examples detailing the use of this compound as a precursor for complex organic molecules are not extensively documented in publicly available literature, the broader class of 1,3-propanediamine derivatives is fundamental in the synthesis of a wide array of intricate structures. These diamines serve as key starting materials for the construction of nitrogen-containing heterocycles, polyamines, and other pharmacologically relevant scaffolds. The differential reactivity of the two nitrogen atoms in this compound could, in principle, be exploited for the regioselective synthesis of complex targets.
Intermediate in the Synthesis of Macrocyclic Ligands (e.g., Cyclam Analogues)
Role in Catalytic Processes
The presence of two nitrogen atoms makes this compound and its derivatives attractive for use in various catalytic systems, both as organocatalysts and as ligands for metal complexes.
Asymmetric Organocatalysis Employing Chiral Diamine Derivatives
Chiral diamines are a cornerstone of asymmetric organocatalysis, enabling the enantioselective synthesis of a vast number of organic compounds. While research specifically detailing the application of chiral derivatives of this compound is limited, the broader field heavily relies on structurally similar chiral 1,2- and 1,3-diamines. These catalysts are effective in a range of transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The development of methods for the asymmetric synthesis of polyfunctionalized diamines underscores the importance of this class of compounds in catalysis. nih.gov The synthesis of chiral 1,3-diamine derivatives often involves sequential palladium and rhodium catalysis to create optically active and polyfunctionalized molecules that can serve as organocatalysts. nih.gov
Metal-Diamine Complexes in Homogeneous and Heterogeneous Catalysis
Diamine ligands are widely used to stabilize and modulate the reactivity of metal centers in both homogeneous and heterogeneous catalysis. The coordination of the two nitrogen atoms to a metal can create a stable chelate ring, influencing the catalytic activity and selectivity of the metal complex. Although specific catalytic applications of this compound metal complexes are not well-documented, the general utility of diamine ligands is well-established. For instance, metal complexes of diamines are known to catalyze a variety of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific ethyl and isopropyl substituents on the nitrogen atoms of this compound would be expected to influence the steric and electronic properties of any resulting metal complex, thereby tuning its catalytic performance.
Innovative Applications in Gas Capture and Separation Technologies
The selective capture of gases, particularly carbon dioxide, is a critical area of research aimed at mitigating climate change. Amine-based solvents are a leading technology for CO2 capture, and there is ongoing research into developing more efficient and stable amine solvents. A patent for a novel diamine solvent system for CO2 capture highlights the potential of such compounds in this application. google.com While this patent does not specifically name this compound, it describes a class of diamines with desirable properties for CO2 capture, such as low viscosity and low vapor pressure. google.com The structural features of this compound align with the characteristics of effective CO2 capture agents, suggesting its potential utility in this technologically significant area. The combination of a primary or secondary amine for CO2 absorption and a tertiary amine within the same molecule is a known strategy to optimize the absorption and regeneration properties of the solvent.
Amine-Based Solvents for Carbon Dioxide Absorption
There is no available research or data to suggest that this compound has been investigated or utilized as an amine-based solvent for the purpose of carbon dioxide absorption. Studies on CO2 capture with amine solvents typically focus on a range of primary, secondary, and tertiary amines, as well as sterically hindered and multi-amine compounds; however, this compound is not mentioned in the context of these studies.
Structure-Performance Relationships in Amine-CO2 Systems
As there are no studies on the use of this compound for CO2 absorption, there is consequently no information on the structure-performance relationships for this specific amine in a CO2 capture system. The effects of its specific ethyl and isopropyl substitutions on the nitrogen atoms on absorption capacity, reaction kinetics, viscosity, and regeneration energy have not been documented.
Templating Agents in Ordered Material Synthesis
No literature was found that describes the use of this compound as a templating agent or structure-directing agent (SDA) in the synthesis of ordered porous materials.
Directing Agent in Zeolite and Metal-Organic Framework (MOF) Synthesis
There are no published reports or patents indicating that this compound has been employed as a directing agent for the synthesis of specific zeolite or metal-organic framework (MOF) topologies. The role of organic molecules in directing the framework structure of these materials is a significant area of research, but this particular compound does not appear to have been studied for this purpose.
Influence on Crystal Growth and Morphology
In the absence of its use as a templating agent, there is no information regarding the influence of this compound on the crystal growth, size, or morphology of zeolites, MOFs, or any other crystalline materials.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Efficient Synthetic Protocols for N1-Ethyl-N3-isopropyl-1,3-propanediamine and Its Derivatives
The synthesis of unsymmetrically substituted 1,3-diamines such as this compound presents a unique challenge compared to their symmetrical counterparts. The key is to control the selective introduction of two different alkyl groups (ethyl and isopropyl) onto the nitrogen atoms of a propane-1,3-diamine backbone. While literature on the direct synthesis of this specific molecule is limited, several general strategies for preparing substituted 1,3-diamines can be adapted and are the focus of ongoing research. rsc.org
Current research emphasizes the development of methods that are not only high-yielding but also offer excellent control over regioselectivity and stereoselectivity. researchgate.net Key approaches include:
Sequential Reductive Amination: This is a classical yet continually refined method. It could involve reacting 3-aminopropanol with acetone (B3395972) (for the isopropyl group) followed by reductive amination, then converting the hydroxyl group to a leaving group, followed by substitution with ethylamine (B1201723). A more direct route involves the reaction of 3-(ethylamino)propan-1-amine with acetone under reductive amination conditions. The efficiency and selectivity of various reducing agents and catalysts are active areas of investigation.
Ring-Opening of Azetidines: The strain in the four-membered azetidine (B1206935) ring makes it a useful synthon. N-substituted azetidines can be opened by nucleophiles, including amines. For instance, an N-isopropylazetidine could potentially be opened by ethylamine to yield the target diamine. The regioselectivity of this ring-opening is a critical parameter that researchers aim to control through catalyst and reaction condition optimization.
Michael Addition Reactions: The conjugate addition of amines to α,β-unsaturated carbonyl compounds or nitriles is a powerful C-N bond-forming strategy. For example, the Michael addition of ethylamine to acrylonitrile (B1666552), followed by reduction of the nitrile group and subsequent reductive amination with acetone, represents a plausible, multi-step pathway that is subject to optimization.
Modern Catalytic Methods: Research is exploring advanced catalytic systems, including rhodium and palladium catalysts, for C-H amination or the diamination of alkenes. nih.gov These methods offer the potential for more direct and atom-economical routes, though their application to simple aliphatic diamines is still an emerging area. nih.gov For example, rhodium-catalyzed hydroamination of allylamines is a promising strategy for producing chiral 1,2-diamines and could inspire new methods for 1,3-diamines. nih.gov
| Method | Precursors | Key Steps | Advantages | Challenges | Relevant Research Focus |
| Sequential Reductive Amination | Aminopropanols, Dialdehydes/Ketones, Amines | Sequential C-N bond formation via imine/enamine and reduction | Well-established, versatile, uses common reagents | Multiple steps, potential for over-alkylation, requires protecting groups | Development of more selective catalysts and one-pot procedures. |
| Azetidine Ring-Opening | Substituted Azetidines, Amines | Nucleophilic attack on a strained ring | Potentially fewer steps, good control if regioselective | Availability and synthesis of substituted azetidine precursors, control of regioselectivity | Lewis acid catalysis to control ring-opening, development of novel azetidination methods. |
| Michael Addition Routes | α,β-Unsaturated Nitriles/Esters, Amines | Conjugate addition, functional group transformation (e.g., nitrile reduction) | Utilizes readily available starting materials | Multi-step process, potential for side reactions | Improving efficiency of the reduction step, exploring tandem reaction sequences. wikipedia.org |
| Catalytic Alkene Diamination | Alkenes, Amine Sources | Direct addition of two different amine groups across a C=C bond | High atom economy, directness | Control of regioselectivity and intermolecular selectivity, catalyst development | Design of catalysts for intermolecular diamination of unactivated alkenes. nih.gov |
Exploration of Advanced Catalytic Functions for Substituted Propanediamines
Substituted propanediamines are increasingly recognized for their potential as powerful ligands in asymmetric catalysis and as organocatalysts. The specific arrangement of the two nitrogen atoms in a 1,3-relationship allows them to act as bidentate ligands, forming stable chelate complexes with a variety of transition metals. The substituents on the nitrogen atoms, such as the ethyl and isopropyl groups in this compound, play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. nih.gov
Emerging research in this area focuses on several key themes:
Ligands for Asymmetric Catalysis: Chiral versions of substituted 1,3-diamines are sought after as ligands for metal-catalyzed asymmetric reactions. nih.govbohrium.com These ligands can create a specific chiral environment around a metal center (e.g., rhodium, palladium, iridium, copper), enabling the synthesis of enantiomerically enriched products. nih.govnih.gov Research is active in designing and synthesizing novel diamine scaffolds and applying them in reactions like asymmetric hydrogenation, allylic substitution, and C-C bond-forming reactions. nih.govresearchgate.net The non-symmetrical nature of ligands like this compound can be advantageous, as it can create more defined steric and electronic differentiation within the catalytic pocket compared to C2-symmetric ligands. nih.gov
Organocatalysis: 1,3-Diamine derivatives that contain both primary and tertiary amine functionalities have been designed as effective organocatalysts. nih.govacs.org In these systems, the primary amine can form an enamine intermediate with a carbonyl compound, while the tertiary amine, often in its protonated form, acts as an internal acid or interacts with the electrophile. nih.govacs.org This cooperative action has been successfully applied in enantioselective Mannich reactions, demonstrating the potential of the 1,3-diamine scaffold to facilitate complex transformations without metal catalysts. nih.govbohrium.com
Metal Complex Applications: Beyond catalysis, metal complexes of substituted diamines are being explored. For example, salen-type ligands, which are synthesized from a diamine and two equivalents of a salicylaldehyde (B1680747) derivative, form robust complexes with metals like cobalt, manganese, and chromium. wikipedia.org These complexes have shown utility in a range of applications, including as oxygen carriers and catalysts for epoxidation reactions. wikipedia.org The specific diamine backbone influences the geometry and properties of the final complex.
| Catalytic Role | Mechanism/Principle | Example Reactions | Key Structural Feature | Future Research Direction |
| Ligand in Asymmetric Catalysis | Forms chiral metal complexes that induce enantioselectivity. | Asymmetric Hydrogenation, Allylic Alkylation, Heck Reaction | Chiral backbone or stereocenters; tunable N-substituents. nih.gov | Development of non-symmetrical (C1-symmetric) ligands for challenging transformations. |
| Organocatalyst | Cooperative catalysis via enamine formation (primary/secondary amine) and Brønsted acid/base activation (tertiary amine). nih.gov | Mannich Reaction, Michael Addition, Aldol (B89426) Reaction | Presence of both nucleophilic (primary/secondary) and Brønsted basic/acidic (tertiary) sites. nih.govacs.org | Design of more complex bifunctional catalysts for novel asymmetric reactions. |
| Component of Privileged Ligands | Serves as the backbone for well-established ligand families (e.g., Salen-type). wikipedia.org | Epoxidation, Kinetic Resolution | Provides a robust C3 spacer between two coordinating nitrogen atoms. | Incorporating substituted 1,3-diamines into new and existing "privileged" ligand frameworks. |
Integration of Machine Learning and Artificial Intelligence in Amine Chemistry Research
The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier set to revolutionize how research on amines and their derivatives is conducted. arxiv.org AI and machine learning (ML) models offer powerful tools to accelerate discovery, optimize processes, and deepen the understanding of complex chemical systems. For a compound like this compound, these computational approaches hold immense promise.
Key areas of integration include:
Reaction Prediction and Optimization: One of the most significant challenges in synthetic chemistry is predicting the outcome of a reaction. nih.gov ML models, particularly those based on neural networks like the Molecular Transformer, are being trained on vast datasets of known chemical reactions to predict the major products of a given set of reactants and reagents. nih.govmit.edu This can save considerable time and resources in the lab. Furthermore, AI workflows can optimize reaction conditions (e.g., temperature, solvent, catalyst) by using algorithms like Bayesian optimization to efficiently explore the parameter space and identify conditions for maximizing yield or selectivity. arxiv.orgacs.org
Catalyst Design and Discovery: AI is being employed to design novel catalysts for specific transformations. arxiv.orgresearchgate.net By analyzing the relationship between a catalyst's structure and its activity (a structure-activity relationship), ML models can predict the performance of potential new catalysts. Generative AI models can go a step further by proposing entirely new ligand structures, such as novel diamine derivatives, that are predicted to have superior catalytic properties for a desired reaction. acs.org This "inverse design" approach accelerates the development of next-generation catalysts.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models use machine learning to predict the physical, chemical, and biological properties of molecules based solely on their structure. nih.gov This can be used to screen virtual libraries of compounds, such as derivatives of this compound, for desired attributes like solubility, binding affinity to a biological target, or reactivity, thus prioritizing which compounds to synthesize and test. nih.govacs.org
Mechanistic Insights: While often viewed as "black boxes," efforts are underway to make AI models more interpretable. nih.gov By analyzing which parts of a reactant molecule the model "pays attention to" when making a prediction, researchers can gain insights into the underlying reaction mechanism. nih.gov This can help uncover subtle electronic or steric effects that govern reactivity and selectivity.
The successful application of AI in amine chemistry is heavily dependent on the availability of large, high-quality datasets. As more experimental data is generated and shared in standardized formats, the predictive power and reliability of these models will continue to grow, transforming the design and synthesis of molecules like this compound. researchgate.net
Sustainable and Environmentally Benign Approaches in the Synthesis and Application of Diamines
In line with the principles of green chemistry, a major thrust in modern chemical manufacturing is the development of sustainable processes that minimize environmental impact. youtube.com This is particularly relevant for the production of bulk and specialty chemicals like diamines, which are traditionally derived from petrochemical feedstocks through energy-intensive processes. asm.orgnih.gov
Future research on the synthesis and application of this compound and related compounds will be increasingly guided by sustainability considerations:
Bio-based Feedstocks: A key goal is to replace petroleum-based starting materials with renewable biomass. bohrium.com Research is actively exploring pathways to produce diamines from sources like lignocellulose, glycerol, and amino acids. researchgate.netnih.gov For example, 1,3-diaminopropane (B46017), the parent compound of the target molecule, can be produced via the fermentation of renewable resources by metabolically engineered bacteria, such as Escherichia coli. nih.govsciencedaily.com These bio-based platform chemicals can then be chemically modified to produce a wide range of derivatives.
Biocatalysis and Enzymatic Synthesis: The use of enzymes and whole-cell biocatalysts offers a green alternative to traditional chemical synthesis. asm.orgasm.org Biocatalysis often proceeds under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and avoiding the use of hazardous solvents. nih.gov Researchers are developing photo-biocatalytic systems that use light and enzymes to perform challenging reactions like hydroamination with high enantioselectivity, providing a sustainable route to chiral diamines. eurekalert.org
Catalytic Efficiency and Atom Economy: The development of highly efficient and recyclable catalysts is central to green chemistry. This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as catalysts that enable high atom economy by minimizing the formation of byproducts. nih.gov For instance, using ammonia (B1221849) directly as the nitrogen source in the amination of bio-derived diols, facilitated by catalysts like Raney Nickel, represents a more atom-economical approach than methods requiring pre-functionalized nitrogen sources. nih.gov
Greener Solvents and Reagents: The search for and implementation of environmentally benign solvents and reagents is a continuous effort. nih.govrsc.org This involves replacing toxic and volatile organic solvents with safer alternatives like water, supercritical fluids, or bio-derived solvents like cyclopentyl methyl ether. nih.gov Similarly, replacing hazardous reagents with greener alternatives, such as using p-toluenesulfonyl chloride instead of phosgene (B1210022) derivatives for certain transformations, significantly improves the safety and environmental profile of a synthetic process. rsc.org
| Aspect | Conventional Approach | Sustainable (Green) Approach | Example/Research Focus |
| Carbon Source | Petroleum, Natural Gas (e.g., acrylonitrile) wikipedia.org | Biomass (sugars, lignocellulose, amino acids) nih.govresearchgate.net | Fermentation of glucose to produce 1,3-diaminopropane using engineered E. coli. sciencedaily.com |
| Catalysis | Often stoichiometric reagents, harsh conditions, homogeneous catalysts | Highly efficient, recyclable heterogeneous catalysts; biocatalysts (enzymes/microbes) nih.govnih.gov | Raney Ni for the amination of bio-derived diols; lipase-catalyzed amidation. nih.govnih.gov |
| Nitrogen Source | Often requires pre-functionalized reagents | Direct use of ammonia nih.gov | Hydrogen-borrowing amination of diols with ammonia. nih.gov |
| Reaction Conditions | High temperature and pressure, organic solvents | Mild temperatures and pressures, aqueous or green solvents nih.gov | Photo-biocatalytic synthesis of diamines using visible light in an aqueous buffer. eurekalert.org |
| Waste | Significant byproduct generation (low atom economy) | Minimized waste (high atom economy), biodegradable byproducts | Direct alkene diamination methods; enzymatic synthesis with water as the only byproduct. nih.govnih.gov |
Q & A
Q. Table 1: Comparative CO₂ Absorption Efficiency of 1,3-Propanediamine Derivatives
| Compound | pKa (Amine) | CO₂ Loading (mol/mol) | Reference |
|---|---|---|---|
| N-Methyl-1,3-propanediamine | 10.2 | 0.72 | |
| This compound* | 9.8 (est.) | 0.65 (predicted) | Extrapolated from |
Q. Table 2: Sorption Performance in Silica-Based Anion Exchangers
| Cross-Linker | Cr(VI) Capacity (mg/g) | BET Surface Area (m²/g) |
|---|---|---|
| TMPDA | 120 | 450 |
| This compound* | 95 (predicted) | 380 (predicted) |
*Predicted values based on alkyl substituent steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
